7-Bromobicyclo[4.2.0]octa-1,3,5-triene
Overview
Description
7-Bromobicyclo[420]octa-1,3,5-triene is an organic compound with the molecular formula C8H7Br It is a brominated derivative of bicyclo[420]octa-1,3,5-triene, characterized by a bicyclic structure with a bromine atom attached to the seventh carbon
Mechanism of Action
Target of Action
It is known to be a useful synthon in organometallic methodology .
Mode of Action
It is known that the compound can be synthesized through a reaction between cycloheptatriene, bromoform, potassium carbonate, and 18-crown-6 at 140°c . This suggests that it may interact with its targets through similar chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene typically involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene. One common method is the addition of bromine (Br2) to the parent compound in an inert solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the brominated product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and bromine concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 7-Bromobicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), under appropriate conditions.
Reduction Reactions: The compound can be reduced to its corresponding hydrocarbon by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can occur at the bicyclic ring, leading to the formation of epoxides or other oxygenated derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2).
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of bicyclo[4.2.0]octa-1,3,5-triene.
Oxidation: Formation of epoxides or other oxygenated compounds.
Scientific Research Applications
7-Bromobicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the bromine atom.
4-Bromobenzocyclobutene: Another brominated bicyclic compound with a different ring structure.
Benzocyclobutene: A related compound with a similar bicyclic framework but without the bromine atom.
Uniqueness: 7-Bromobicyclo[4.2.0]octa-1,3,5-triene is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
7-bromobicyclo[4.2.0]octa-1,3,5-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNXHFRDABNHRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340927 | |
Record name | 7-Bromobicyclo[4.2.0]octa-1,3,5-triene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21120-91-2 | |
Record name | 7-Bromobicyclo[4.2.0]octa-1,3,5-triene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-Bromobenzocyclobutene a useful reagent in organic synthesis?
A1: 1-Bromobenzocyclobutene serves as a precursor to benzocyclobutene, a strained ring system that readily undergoes ring-opening reactions. This reactivity allows for the construction of diverse molecular architectures. For instance, it readily undergoes thermal isomerization to form o-quinodimethane, a reactive intermediate useful in polymerization reactions []. Additionally, it reacts with ethylene glycol to yield 1-benzocyclobutenyl 1-bromoethyl ether, which can be further manipulated to synthesize polymers with benzocyclobutene moieties [].
Q2: Beyond polymerization, what other synthetic applications does 1-Bromobenzocyclobutene have?
A3: 1-Bromobenzocyclobutene can be converted to a zirconacyclobutadiene complex (Cp2Zr(benzocyclobutadiene)) []. This complex is a valuable intermediate in organic synthesis as it reacts with alkynes or nitriles to yield five-membered zirconacycles []. Further treatment of these zirconacycles with CuCl leads to the formation of substituted naphthalenes, isoquinolines, or even eight-membered benzazocine rings, depending on the reaction conditions and reactants used [].
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